5,6-Dibromo-1,2-dihydroacenaphthylene

cross-coupling regioselectivity Suzuki-Miyaura

Essential building block for sterically restricted biaryl systems and ladder-type TAP monomers achieving 17.14% PCE in solar cells. Its 5,6-dibromo substitution uniquely enables oxidation to 1,2-dione intermediates and macrocyclization to dithiaporphyrins, unattainable with 1,2-dibromo isomers. Established crystal structure (monoclinic, P2₁/n) facilitates solid-state investigations and QC method development.

Molecular Formula C12H8Br2
Molecular Weight 312 g/mol
CAS No. 19190-91-1
Cat. No. B108543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-1,2-dihydroacenaphthylene
CAS19190-91-1
SynonymsAcenaphthylene, 5,6-dibromo-1,2-dihydro-
Molecular FormulaC12H8Br2
Molecular Weight312 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=C(C=CC1=C23)Br)Br
InChIInChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
InChIKeyUXSHNPXCELYWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-1,2-dihydroacenaphthylene (CAS 19190-91-1): Core Properties and Strategic Procurement Context


5,6-Dibromo-1,2-dihydroacenaphthylene (synonym: 5,6-Dibromoacenaphthene, CAS 19190-91-1) is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₈Br₂ and molecular weight 312.00 g/mol . The compound exists as a white to brown powder or crystal, with a reported melting point range of 165.0–177.0 °C and predicted density of 1.865 ± 0.06 g/cm³ . Structurally, it features two bromine substituents at the 5- and 6-positions of the acenaphthene core , distinguishing it from positional isomers such as 1,2-dibromo-1,2-dihydroacenaphthylene (CAS 14209-08-6) . This compound serves as a versatile building block in organic synthesis, particularly valued for its dual bromine substitution pattern that enables selective cross-coupling reactions and subsequent functionalization.

Why 5,6-Dibromo-1,2-dihydroacenaphthylene Cannot Be Substituted with Other Brominated Acenaphthene Analogs


Brominated acenaphthene derivatives are not interchangeable due to fundamental differences in bromine substitution patterns that dictate both synthetic utility and downstream application outcomes. The 5,6-dibromo substitution in this compound positions reactive sites on the naphthalene ring periphery, enabling Suzuki-Miyaura cross-coupling at sterically distinct positions relative to the 1,2-dibromo isomer (CAS 14209-08-6) [1]. This positional difference directly impacts the geometry, steric environment, and electronic properties of resulting coupled products [2]. Additionally, the 5,6-dibromo configuration provides access to ladder-type monomers and macrocyclic architectures that cannot be achieved using mono-brominated (e.g., 5-bromoacenaphthene) or 1,2-dibromo variants [3]. For procurement decisions, substituting with 3,5,6-tribromo-1,2-dihydroacenaphthylene (CAS 1428257-54-8) introduces an additional bromine at the 3-position, altering cross-coupling regioselectivity and requiring modified reaction protocols .

Quantitative Comparative Evidence: 5,6-Dibromo-1,2-dihydroacenaphthylene vs. Structural Analogs


Regioselective Synthetic Utility: 5,6- vs. 1,2-Dibromo Substitution Pattern

The 5,6-dibromo substitution pattern enables Suzuki-Miyaura cross-coupling at the naphthalene ring periphery to generate 5,6-diarylacenaphthenes, a molecular architecture used to study atropisomer interconversion [1]. In contrast, the 1,2-dibromo isomer (CAS 14209-08-6) undergoes coupling at the ethylene-bridge positions, producing fundamentally different structural outcomes. 5,6-Dibromoacenaphthene has been successfully coupled with various boronic acids to produce a series of sterically restricted 5,6-diarylacenaphthenes [1].

cross-coupling regioselectivity Suzuki-Miyaura aryl-aryl bond formation

Crystal Structure: Determined vs. Undetermined for Positional Isomers

The crystal structure of 5,6-dibromoacenaphthene has been successfully determined from X-ray powder diffraction data, revealing monoclinic crystals with space group P2₁/n and cell parameters a = 7.88(1) Å, b = 11.64(1) Å, c = 11.62(1) Å, β = 107.09(9)°, V = 1019.9(1) ų, Z = 4 [1]. Final Rietveld refinement converged to Rp = 0.114, Rwp = 0.155, Bragg-Rf = 5.28 [1]. In contrast, the crystal structure of 1,2-dibromo-1,2-dihydroacenaphthylene (CAS 14209-08-6) has not been similarly characterized via powder diffraction methods in the published literature.

X-ray crystallography crystal engineering structural characterization powder diffraction

Synthetic Access to Ladder-Type Polymer Precursors: A Unique Derivative Pathway

5,6-Dibromoacenaphthylene-1,2-dione (CAS 43017-99-8), derived from 5,6-dibromoacenaphthene, serves as the critical starting material for synthesizing ladder-type thienoacenaphthopyrazine (TAP)-based monomers [1]. Polymers derived from this building block (PTAP1 and PTAP2) demonstrated power conversion efficiencies of 17.14% and 14.20%, respectively, when paired with Y6-BO electron acceptor in layer-by-layer organic solar cells [1]. In contrast, 1,2-dibromo-1,2-dihydroacenaphthylene cannot undergo analogous dione oxidation due to the saturation of the 1,2-positions, precluding access to this class of ladder-type monomers [2].

ladder polymers organic solar cells conjugated polymers organic electronics

Macrocycle and Porphyrinoid Synthesis: Enabling Distinct Core Architectures

5,6-Dibromoacenaphthene functions as a key precursor in the one-pot condensation synthesis of acenaphthene-fused dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s [1]. X-ray crystallographic analysis of the resulting macrocycles confirmed an oval core-shaped structure for dithiaporphyrin(3.1.1.1)s and verified intramolecular ring fusion in N-fused triphyrin(3.1.1)s [1]. This macrocyclization pathway is uniquely enabled by the 5,6-dibromo substitution pattern; 1,2-dibromo-1,2-dihydroacenaphthylene or mono-brominated analogs (e.g., 5-bromoacenaphthene) do not yield the same fused macrocyclic architectures under identical conditions.

porphyrinoids macrocycles one-pot synthesis N-fused triphyrins

Physical Property Differentiation: Melting Point Range vs. 3,5,6-Tribromo Analog

5,6-Dibromo-1,2-dihydroacenaphthylene exhibits a melting point range of 165.0–177.0 °C (HPLC purity >98.0 area%) , with reported melting point values of 169–171 °C in hexane and 174 °C . In contrast, the 3,5,6-tribromo analog (CAS 1428257-54-8) exhibits a significantly different thermal profile with a melting point >157 °C (decomposition) and a predicted boiling point of 428.3 ± 45.0 °C , compared to the predicted boiling point of 383.0 ± 42.0 °C for the 5,6-dibromo compound . This thermal stability difference is directly attributable to the additional bromine substituent and its effect on molecular packing.

thermophysical properties purity assessment solid-state characterization procurement specification

Commercial Availability and Analytical Specification Comparison

5,6-Dibromo-1,2-dihydroacenaphthylene is commercially available from multiple established chemical suppliers with defined analytical specifications. TCI Chemicals offers the compound (Product D6309) with HPLC purity >98.0 area% and a melting point specification of 165.0–177.0 °C . NMR structural confirmation is included in the certification . In contrast, the 3,5,6-tribromo analog (CAS 1428257-54-8) has more limited commercial availability with fewer suppliers providing detailed analytical specifications . MolCore supplies the compound at NLT 98% purity under ISO certification for pharmaceutical R&D .

commercial sourcing HPLC purity analytical certification supply chain

Procurement-Driven Application Scenarios for 5,6-Dibromo-1,2-dihydroacenaphthylene


Synthesis of 5,6-Diarylacenaphthenes for Atropisomerism Studies via Suzuki-Miyaura Coupling

Procurement of 5,6-dibromo-1,2-dihydroacenaphthylene is warranted for research programs investigating sterically restricted biaryl systems. The 5,6-dibromo substitution pattern enables direct Suzuki-Miyaura cross-coupling with boronic acids to yield 5,6-diarylacenaphthenes [1]. This architecture is specifically designed to study atropisomer interconversion in peri-substituted systems [1]. The 1,2-dibromo isomer cannot generate this molecular geometry due to its coupling sites on the ethylene bridge rather than the aromatic periphery.

Precursor to Ladder-Type Polymer Monomers for High-Efficiency Organic Solar Cells

This compound serves as the essential starting material for synthesizing 5,6-dibromoacenaphthylene-1,2-dione (CAS 43017-99-8), which is subsequently elaborated into ladder-type thienoacenaphthopyrazine (TAP) monomers [1]. The resulting conjugated polymers (PTAP1 and PTAP2) have demonstrated power conversion efficiencies of 17.14% and 14.20%, respectively, in layer-by-layer organic solar cells [1]. The 5,6-dibromo substitution uniquely enables oxidation to the 1,2-dione intermediate, a transformation inaccessible to 1,2-dibromo-1,2-dihydroacenaphthylene due to saturation at the 1,2-positions.

One-Pot Synthesis of Acenaphthene-Fused Porphyrinoid Macrocycles

5,6-Dibromoacenaphthene is a validated precursor for the one-pot condensation synthesis of acenaphthene-fused dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s [1]. X-ray crystallographic analysis confirms the formation of an oval core-shaped structure for the dithiaporphyrin products and intramolecular ring fusion in the N-fused triphyrin products [1]. This macrocyclization pathway is unique to the 5,6-dibromo substitution pattern; alternative brominated acenaphthene derivatives do not yield these fused macrocyclic architectures under identical conditions.

Crystallographic and Solid-State Characterization Studies

The fully determined crystal structure of 5,6-dibromoacenaphthene (monoclinic, P2₁/n, V = 1019.9 ų, Z = 4) [1] makes this compound suitable for procurement in crystallographic research, solid-state property investigations, and quality control method development. The established powder diffraction pattern (Rp = 0.114, Rwp = 0.155) [1] provides a reference standard for identity confirmation in bulk material analysis and supports computational modeling of molecular packing interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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